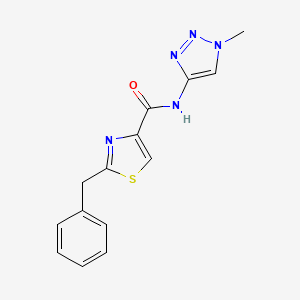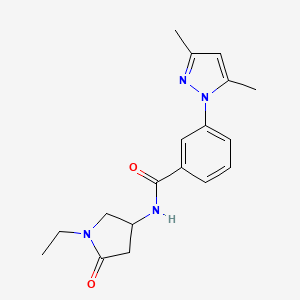![molecular formula C23H28F3NO B4258078 {1-(3-phenylpropyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4258078.png)
{1-(3-phenylpropyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Übersicht
Beschreibung
{1-(3-phenylpropyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol, commonly known as PTTM, is a chemical compound that has gained significant attention in the field of scientific research. PTTM is a synthetic compound that belongs to the class of piperidine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of PTTM is not fully understood. However, it is believed that PTTM acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. PTTM has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
PTTM has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. PTTM has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTTM is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PTTM has also shown promising results in various studies related to its potential therapeutic applications. However, one of the limitations of PTTM is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research related to PTTM. One potential area of research is the development of more efficient synthesis methods for PTTM, which could improve its accessibility for laboratory experiments. Another area of research is the identification of the exact mechanism of action of PTTM, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of PTTM in vivo, which could pave the way for its potential use in the treatment of various neurological and inflammatory disorders.
Conclusion:
In conclusion, PTTM is a synthetic compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies related to its mechanism of action and physiological effects. While there are still several areas of research that need to be explored, PTTM has the potential to become a valuable tool in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
PTTM has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various studies related to its neuroprotective, anti-inflammatory, and analgesic properties. PTTM has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-(3-phenylpropyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3NO/c24-23(25,26)21-10-4-8-20(16-21)17-22(18-28)11-14-27(15-12-22)13-5-9-19-6-2-1-3-7-19/h1-4,6-8,10,16,28H,5,9,11-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONHGQXLAYQCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4258010.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4258013.png)
![N-[4-(2-oxo-2-{[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}ethyl)phenyl]butanamide](/img/structure/B4258029.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-2-(1-ethylpiperidin-4-yl)-N-methylacetamide](/img/structure/B4258031.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B4258034.png)

![1-[(1-methylcyclopropyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4258039.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4258047.png)

![N-[2-(dimethylamino)ethyl]-3-[(4-methylbenzyl)amino]benzamide](/img/structure/B4258062.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4258067.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(3-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4258070.png)
![3-[1-(5-phenylpentanoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4258076.png)
![2-[4-cyclopentyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4258077.png)